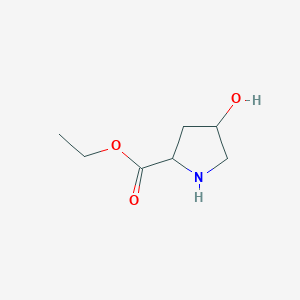

Ethyl 4-hydroxypyrrolidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-7(10)6-3-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHQESARJMGVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329775 | |

| Record name | ethyl 4-hydroxypyrrolidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079350-28-9 | |

| Record name | ethyl 4-hydroxypyrrolidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Hydroxypyrrolidine 2 Carboxylate and Its Stereoisomers

Asymmetric Synthesis Strategies for Enantiomerically Pure Forms

The synthesis of enantiomerically pure forms of ethyl 4-hydroxypyrrolidine-2-carboxylate is of paramount importance for its application in the development of chiral drugs and other bioactive molecules. Strategies to achieve this often rely on the use of the chiral pool, de novo asymmetric synthesis, and diastereoselective transformations.

De Novo Chiral Synthesis Approaches

De novo synthesis offers a powerful route to enantiomerically pure pyrrolidines by constructing the chiral centers during the synthetic sequence. One notable approach involves the organocatalytic conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal. This reaction, utilizing commercially available catalysts, can produce highly functionalized nitroaldehydes with excellent stereoselectivity. nih.gov These intermediates can then be converted into enantioenriched pyrrolidines through a short and efficient protocol involving chemoselective reduction of the nitro group followed by intramolecular reductive amination. nih.gov

Another de novo strategy employs a tandem reaction between 2-acylaminomalonates and α,β-unsaturated aldehydes, catalyzed by an organocatalyst. This method provides direct access to 5-hydroxypyrrolidines in high yields and with enantiomeric excesses ranging from 90-99%. ku.ac.ae

A concise synthesis of both cis-(2R,4R)- and cis-(2S,4S)-4-hydroxyprolines, which are direct precursors to the target ethyl ester, has been developed from commercially available starting materials with high diastereoselectivity. The key step is a 5-exo-tet ring closure, where a tightly bound chelation-controlled transition state is believed to be the source of the high diastereoselectivity. researchgate.net For example, the reaction of N-protected glycine (B1666218) esters with chiral epichlorohydrin (B41342) can lead to the formation of the desired 4-hydroxypyrrolidine-2-carboxylate scaffold. researchgate.net

Diastereoselective Transformations and Control Mechanisms

Diastereoselective transformations often start from readily available chiral precursors, such as derivatives of 4-hydroxy-L-proline. The inherent chirality of the starting material is used to control the formation of new stereocenters. For instance, the synthesis of the trans-3,5-disubstituted pyrrolidin-3-ylthio side-chain of a novel carbapenem (B1253116) was achieved through the stereoselective reduction of a 1-aryl-1-butanone derivative, followed by intramolecular cyclization of the resulting chiral alcohol. nih.gov

The stereochemical outcome of alkylation reactions on enolates derived from N-protected (2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has been shown to be dependent on the alkylating reagent and the N-protecting group. This highlights the tunability of diastereoselectivity in the functionalization of proline derivatives.

A detailed study on the synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines demonstrated that the choice of protecting groups on the amine and carboxylic acid functionalities can influence the diastereomeric excess of the final product. researchgate.net While a Boc protecting group on the nitrogen and an ethyl ester at the carboxylic acid provided the best yield for the cis-proline derivative, a diminished diastereomeric excess was observed, likely due to steric hindrance affecting the facial selectivity of the cyclization. researchgate.net

Table 1: Examples of Diastereoselective Synthesis of 4-Hydroxypyrrolidine Derivatives

| Starting Material | Reagents and Conditions | Product | Diastereomeric Excess (d.e.) | Yield | Reference |

| N-Benzyl glycine ethyl ester & (S)-Epichlorohydrin | 1. K₂CO₃, EtOH, rt, 12h; 2. LiHMDS, THF, -78 °C to rt, 4h | Ethyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate | 99.5% | 78% | researchgate.net |

| N-Boc glycine ethyl ester & (S)-Epichlorohydrin | 1. K₂CO₃, EtOH, rt, 12h; 2. LiHMDS, THF, -78 °C to rt, 4h | Ethyl (2R,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate | 88% | 72% | researchgate.net |

| 1-Aryl-1-butanone derivative | Stereoselective reduction, then intramolecular cyclization | (2R,4R)-2-Aryl-4-hydroxypyrrolidine | High | Good | nih.gov |

Application of Chiral Auxiliaries and Organocatalysts in Stereoselective Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. While specific examples for the direct synthesis of this compound using chiral auxiliaries are not extensively detailed in the provided search results, the general principle is well-established in pyrrolidine (B122466) synthesis.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. Proline and its derivatives are often used as chiral organocatalysts. mdpi.com For instance, the organocatalytic conjugate addition of aldehydes to nitro-olefins can lead to highly enantioenriched pyrrolidine precursors. nih.gov The enantioselectivity of these reactions is often high, with reported enantiomeric excesses (ee) up to >98%. rsc.org

A highly enantioselective route to 3-substituted proline derivatives, which are structurally related to the target compound, has been achieved through an organocatalytic tandem reaction, yielding 5-hydroxypyrrolidines with 90-99% ee. ku.ac.ae

Table 2: Organocatalytic Synthesis of Chiral Pyrrolidine Derivatives

| Catalyst | Substrates | Product Type | Enantiomeric Excess (ee) | Yield | Reference |

| (R)-Diphenylprolinol trimethylsilyl (B98337) ether | Azomethine ylides and α,β-unsaturated aldehydes | Tetrasubstituted 4,5-dihydropyrrole-3-carbaldehydes | ≤98% | ≤90% | rsc.org |

| Commercially available organocatalysts | Aldehydes and β-nitroacrolein dimethyl acetal | Highly functionalized nitroaldehydes | High | High | nih.gov |

| Proline-based organocatalyst | 2-Acylaminomalonates and α,β-unsaturated aldehydes | 5-Hydroxypyrrolidines | 90-99% | High | ku.ac.ae |

| BINOL-phosphoric acid | Four-component Hantzsch reaction | Polyhydroquinolines | 98% | 84-85% | nih.gov |

Derivatization and Functionalization of the Pyrrolidine Ring System

The selective modification of the pyrrolidine ring of this compound allows for the synthesis of a wide range of derivatives with diverse properties. Key reactions include regioselective esterification and amidation, as well as manipulation of the 4-hydroxyl group.

Regioselective Esterification and Amidation Reactions

The presence of both a secondary amine and a hydroxyl group in this compound necessitates regioselective control during acylation reactions. Generally, N-acylation is more favorable than O-acylation under standard conditions. researchgate.net However, the chemoselectivity can be influenced by the reaction conditions and the use of protecting groups. For instance, in situ protection of the amine with CO₂ can lead to complete chemoselectivity for O-acylation. researchgate.net

The synthesis of various drugs demonstrates the importance of regioselective amidation. For example, the synthesis of Voxilaprevir starts with Boc-protected trans-4-hydroxy-L-proline, which is first esterified and then undergoes further transformations. nih.gov

Standard peptide coupling reagents can be employed for the N-acylation of the pyrrolidine nitrogen. These reactions are typically high-yielding and proceed without racemization at the C2 stereocenter.

Selective Manipulations of the 4-Hydroxyl Group

The 4-hydroxyl group of this compound is a key site for functionalization, allowing for the introduction of various substituents and the inversion of its stereochemistry.

A common method to achieve inversion of the C4 stereocenter is the Mitsunobu reaction. nih.gov This reaction proceeds with inversion of configuration at the alcohol center. For example, starting from (2S,4R)-N-Boc-4-hydroxy-L-proline, an intramolecular Mitsunobu reaction can be used to form a bicyclic lactone, which upon hydrolysis yields (2S,4S)-N-Boc-4-hydroxy-L-proline. ed.ac.uk This demonstrates a reliable method to access the cis-diastereomer from the more readily available trans-diastereomer. The Mitsunobu reaction can also be used for intermolecular reactions to introduce various functionalities at the 4-position. nih.gov

The hydroxyl group can also be converted into a good leaving group, such as a tosylate, which can then be displaced by a nucleophile. This strategy is employed in the synthesis of (2S,4S)-4-thiophenyl-L-proline, where the hydroxyl group of BOC-L-hydroxyproline methyl ester is displaced by a thiophenyl group. google.com

N-Protection and N-Alkylation Strategies for Controlled Reactivity

In the synthesis of this compound and its stereoisomers, managing the reactivity of the secondary amine is paramount. Unprotected pyrrolidine nitrogen can undergo undesired side reactions, such as N-acylation, N-alkylation, or acting as a base, which can complicate synthetic outcomes. Therefore, the use of appropriate nitrogen protecting groups is a critical step to ensure chemoselectivity and achieve high yields.

The Boc group is widely utilized due to its stability under a broad range of non-acidic conditions and its straightforward introduction and removal. The synthesis of N-Boc protected 4-hydroxypyrrolidine-2-carboxylic acid, a direct precursor to the ethyl ester, is well-documented. guidechem.com For instance, (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride can be treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide (B78521) in a mixed solvent system such as tetrahydrofuran/water. guidechem.com This method efficiently yields the N-Boc protected acid, which can then be esterified to the corresponding ethyl ester. The removal of the Boc group is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) or using hydrochloric acid in dioxane, which are often compatible with the ester and hydroxyl functionalities. reddit.com

The Cbz group offers an alternative protection strategy and is particularly favored when orthogonal deprotection schemes are necessary. It is stable to acidic conditions but can be readily removed by catalytic hydrogenation. The introduction of the Cbz group is typically performed using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. ijacskros.comnumberanalytics.com A green chemistry approach for this transformation involves carrying out the reaction in water at room temperature, which can be highly chemoselective for the amine function over hydroxyl groups. ijacskros.com

N-alkylation strategies are employed to introduce substituents on the pyrrolidine nitrogen, which can be a key step in the synthesis of various biologically active molecules. Direct N-alkylation of the unprotected this compound can be achieved using alkyl halides. However, for more controlled and specific alkylation, it is often preferable to first form a precursor lactam, such as a pyrrolidin-2-one, and then perform the alkylation. For example, N-alkylation of pyrrolidin-2-one can be accomplished by first preparing a cyclic imidate with dimethyl sulfate (B86663), followed by reaction with a phenacyl halide. arkat-usa.org This strategy allows for the introduction of a variety of alkyl groups onto the nitrogen atom. Subsequent reduction of the lactam can then yield the desired N-alkylated pyrrolidine.

Table 1: Comparison of Common N-Protecting Groups for 4-Hydroxypyrrolidine-2-carboxylate Synthesis

| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions | Key Advantages |

|---|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, NaHCO₃) | Mild Acid (e.g., TFA, HCl in dioxane) | Robust, easy removal under non-hydrogenolytic conditions. guidechem.comreddit.com | |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to acidic conditions, allows for orthogonal deprotection. ijacskros.comorganic-chemistry.org |

Chemoenzymatic and Biocatalytic Pathways

The demand for enantiomerically pure chiral building blocks has driven the development of chemoenzymatic and biocatalytic methods for the synthesis of this compound and its analogs. These approaches leverage the high stereoselectivity of enzymes to overcome challenges associated with traditional chemical synthesis, such as the need for chiral resolutions or complex asymmetric catalysts.

Enzyme-Catalyzed Reactions for Pyrrolidine Core Formation (e.g., Aldolase-mediated synthesis)

The enzymatic construction of the pyrrolidine ring itself represents a powerful strategy for asymmetric synthesis. Aldolases, particularly dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, have been successfully employed in the chemoenzymatic synthesis of polyhydroxylated pyrrolidine derivatives. nih.gov These enzymes catalyze the aldol (B89426) addition of DHAP to an aldehyde substrate.

In a notable example, DHAP aldolases such as L-fuculose-1-phosphate aldolase (B8822740) (FucA) and L-rhamnulose-1-phosphate aldolase (RhuA) from E. coli have been used to catalyze the reaction between DHAP and N-Cbz-protected 2-aminoaldehydes. nih.gov This reaction creates new stereocenters with high control. The resulting polyhydroxylated linear product can then undergo a chemical reductive amination step, leading to the cyclization and formation of the pyrrolidine ring. This chemoenzymatic sequence provides access to a variety of pyrrolidine-type iminosugars with defined stereochemistry. nih.gov While this specific example leads to more complex derivatives, the principle demonstrates the feasibility of using aldolases to construct the carbon backbone that, upon cyclization, forms the pyrrolidine core.

Bioreduction and Stereoselective Transformations

Biocatalysis is also instrumental in achieving stereoselective transformations on pre-existing pyrrolidine rings or their precursors. This is particularly evident in the synthesis of specific stereoisomers of 4-hydroxyproline (B1632879), the carboxylic acid precursor to the target ethyl ester.

One major biocatalytic approach is the direct hydroxylation of L-proline. Proline 4-hydroxylases (P4Hs) are enzymes that can convert L-proline into trans-4-hydroxy-L-proline with high regio- and stereoselectivity. researchgate.netresearchgate.net For example, the P4H from Dactylosporangium sp. has been overexpressed in E. coli to create a whole-cell biocatalyst for this transformation. researchgate.net This method avoids the use of harsh chemical reagents and produces the desired stereoisomer directly from a readily available starting material.

Another powerful biocatalytic strategy is the stereoselective reduction of a ketone precursor. The synthesis of specific stereoisomers of this compound can be envisioned via the bioreduction of a corresponding N-protected-4-oxopyrrolidine-2-carboxylate. Ketoreductases (KREDs) are a class of enzymes known for their ability to reduce ketones to alcohols with high enantiomeric and diastereomeric excess. Commercially available KREDs have been used to perform dynamic reductive kinetic resolutions (DYRKR) on racemic α-fluoro-β-keto esters, yielding specific syn or anti diastereomers of the corresponding α-fluoro-β-hydroxy esters. alaska.edu This approach, applied to a suitable pyrrolidinone precursor, could provide access to all four possible stereoisomers of 4-hydroxypyrrolidine by selecting the appropriate enzyme and substrate configuration.

Table 2: Examples of Biocatalytic Transformations in Hydroxyproline (B1673980) Synthesis

| Biocatalytic Method | Enzyme Class | Substrate | Product | Key Feature |

|---|---|---|---|---|

| Proline Hydroxylation | Proline 4-hydroxylase (P4H) | L-Proline | trans-4-Hydroxy-L-proline | Direct, highly regio- and stereoselective hydroxylation of the proline ring. researchgate.netresearchgate.net |

| Ketone Reduction | Ketoreductase (KRED) | N-protected-4-oxopyrrolidine-2-carboxylate | N-protected-4-hydroxypyrrolidine-2-carboxylate | Stereoselective reduction of a keto group to a hydroxyl group, enabling access to different stereoisomers. alaska.edu |

| Aldol Addition | DHAP Aldolase | N-Cbz-2-aminoaldehyde + DHAP | Linear aldol adduct (pyrrolidine precursor) | Enzymatic formation of the carbon backbone with high stereocontrol. nih.gov |

Mechanistic Investigations of Reactions Involving Ethyl 4 Hydroxypyrrolidine 2 Carboxylate

Elucidation of Reaction Pathways and Intermediate Species

The synthesis of ethyl 4-hydroxypyrrolidine-2-carboxylate and its derivatives often proceeds through intramolecular cyclization reactions. A key pathway for the formation of the pyrrolidine (B122466) ring is the 5-exo-tet cyclization. This type of reaction involves the nucleophilic attack of a nitrogen atom onto an electrophilic carbon, leading to the formation of a five-membered ring. The "exo" designation indicates that the bond being broken is outside the newly formed ring, and "tet" refers to the tetrahedral geometry of the carbon being attacked. This pathway is generally favored according to Baldwin's rules for ring closure.

In the context of synthesizing derivatives of this compound, a common strategy involves the cyclization of an acyclic precursor. For instance, the synthesis of cis-4-hydroxyprolines can be achieved through a 5-exo-tet ring closure of a chiral epoxide intermediate. This reaction proceeds via the nucleophilic attack of the nitrogen on one of the epoxide carbons. The regioselectivity of this attack is crucial in determining the final product.

Another significant reaction pathway involving this compound is the Mitsunobu reaction, which allows for the inversion of the stereocenter at the C4 position. nih.govorganic-chemistry.org This reaction proceeds through a series of intermediates. Initially, triphenylphosphine (B44618) attacks the azodicarboxylate (e.g., DEAD or DIAD) to form a betaine (B1666868). This betaine then protonates the nucleophile (e.g., a carboxylic acid) to form an ion pair. The alcohol (in this case, the hydroxyl group of the pyrrolidine derivative) is then activated by the phosphonium (B103445) salt, forming an alkoxyphosphonium salt. This intermediate is a key species, as it is susceptible to SN2 attack by the conjugate base of the nucleophile, leading to inversion of configuration at the carbon bearing the hydroxyl group. nih.govorganic-chemistry.org The choice of O-protection and the optimization of the Mitsunobu reaction involving a secondary alcohol have been identified as key to the successful solid-phase synthesis of a library of N-alkylated O-arylated hydroxyproline (B1673980) derivatives. nih.gov

The formation of the pyrrolidine ring from acyclic precursors can also be achieved through [3+2] cycloaddition reactions involving azomethine ylides generated from glycine (B1666218) esters. mdpi.com These reactions provide a powerful method for the construction of polysubstituted pyrrolidines. The reaction mechanism involves the in-situ generation of the azomethine ylide, which then reacts with a dipolarophile to form the five-membered ring. The stereochemical outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions.

Analysis of Stereochemical Control and Diastereoselectivity (e.g., Hydrogen Bonding, Chelation-Controlled Transition States)

The stereochemical outcome of reactions involving this compound is of paramount importance, as the biological activity of the final products often depends on their specific stereochemistry. Several factors contribute to the high degree of stereochemical control observed in these reactions, with hydrogen bonding and chelation-controlled transition states playing pivotal roles.

In the diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines, a tightly bound chelation-controlled transition state is proposed to be the origin of the high diastereoselectivity observed during the 5-exo-tet ring closure reaction. mdpi.com Chelation involves the formation of a cyclic complex between a metal ion or a Lewis acid and two or more donor atoms within the same molecule. In the synthesis of 4-hydroxyproline (B1632879) derivatives, the hydroxyl group and the nitrogen atom of the acyclic precursor can coordinate to a Lewis acid, leading to a rigid, chair-like transition state. This conformational rigidity directs the incoming nucleophile to attack from a specific face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenters. An example of a chelation-controlled model is the Cram-chelate model, which can be extended to predict the stereochemical outcome of reactions involving β-alkoxy aldehydes and a metal. nih.gov The nucleophile attacks from the less sterically hindered side, leading to the anti-adduct as the major product. nih.gov

Hydrogen bonding also plays a crucial role in directing the stereoselectivity of these reactions. Intramolecular hydrogen bonding can pre-organize the substrate into a specific conformation, which then favors a particular reaction pathway. For example, in the synthesis of cis-4-hydroxyproline analogs, the divergent chemoselectivity is proposed to be controlled by hydrogen bonding within a cis-epoxide intermediate. This internal hydrogen bonding can influence the trajectory of the nucleophilic attack, leading to the preferential formation of one diastereomer over another.

The conformational preferences of the pyrrolidine ring itself, which are influenced by the substituents at the C4 position, also contribute to stereochemical control. The pyrrolidine ring can adopt two main puckered conformations: Cγ-exo and Cγ-endo. The presence of a hydroxyl group at C4 and its ability to participate in hydrogen bonding can stabilize one pucker over the other, thereby influencing the facial selectivity of subsequent reactions. Studies on 4-substituted prolines have shown that these substituents provide enhanced conformational control compared to unsubstituted proline due to their relative preferences for the Cγ-exo versus Cγ-endo pyrrolidine ring puckers. nih.gov

The following table summarizes the key factors influencing stereochemical control in reactions involving this compound and related compounds.

| Factor | Mechanism of Control | Example Reaction | Observed Outcome |

|---|---|---|---|

| Chelation Control | Formation of a rigid, cyclic transition state with a Lewis acid, directing nucleophilic attack. | Diastereoselective synthesis of cis-4-hydroxyprolines via 5-exo-tet ring closure. mdpi.com | High diastereoselectivity towards the cis-isomer. mdpi.com |

| Hydrogen Bonding | Intramolecular H-bonding pre-organizes the substrate, favoring a specific reaction pathway. | Chemodivergent synthesis of cis-4-hydroxyproline analogs from epoxides. | Control over chemoselectivity based on the stereochemistry of the epoxide. |

| Pyrrolidine Ring Pucker | The substituent at C4 influences the Cγ-exo/Cγ-endo conformational equilibrium, affecting facial selectivity. nih.gov | Reactions on the pyrrolidine ring of 4-hydroxyproline derivatives. | Preferential formation of one diastereomer. nih.gov |

| SN2 Inversion | Nucleophilic attack on an activated hydroxyl group proceeds with inversion of configuration. nih.govorganic-chemistry.org | Mitsunobu reaction of 4-hydroxyproline esters. nih.govorganic-chemistry.org | Inversion of stereochemistry at the C4 position. nih.govorganic-chemistry.org |

Kinetic and Thermodynamic Studies of Relevant Transformations

The understanding of kinetic and thermodynamic parameters is essential for predicting the feasibility and outcome of chemical reactions. While specific quantitative data for reactions involving this compound are not extensively reported in the literature, studies on related systems provide valuable insights into the kinetic and thermodynamic driving forces of these transformations.

The competition between different reaction pathways, such as 5-exo versus 6-endo cyclizations, is often governed by a delicate balance between kinetic and thermodynamic control. researchgate.netscripps.edu While the 5-exo cyclization is generally kinetically favored due to a lower activation barrier, the 6-endo product may be thermodynamically more stable. researchgate.netscripps.edumdpi.com The reaction conditions, including temperature and reaction time, can therefore be tuned to favor one product over the other. For instance, in the synthesis of some heterocyclic systems, it has been shown that the kinetically controlled product can be isolated at lower temperatures and shorter reaction times, while the thermodynamically favored product is obtained under equilibrium conditions at higher temperatures. researchgate.net

In the context of radical cyclizations, which share some mechanistic principles with the ionic cyclizations discussed here, computational studies have provided estimates for activation energies. For a 5-endo-trig radical cyclization leading to a five-membered nitrogen-containing heterocycle, an activation energy of approximately 9 kcal/mol has been estimated. While this is a different process from the 5-exo-tet cyclization, it highlights the relatively low energy barrier for the formation of five-membered rings.

The thermodynamics of proline derivatives themselves have been studied in the context of protein stability. The introduction of a 4-nitrobenzoate (B1230335) ester of (4R)-hydroxyproline into a peptide was found to increase its thermal stability by 10 °C compared to the parent (4R)-hydroxyproline. nih.gov This stabilization is attributed to strong stereoelectronic effects induced by the nitrobenzoate group. nih.gov

The kinetics of the Mitsunobu reaction are also a critical factor, especially when considering potential side reactions. The rate of the reaction is influenced by the pKa of the nucleophile and the solvent polarity. nih.gov The formation of the key alkoxyphosphonium intermediate is often the rate-determining step.

The following table presents a summary of relevant kinetic and thermodynamic concepts and data from related systems. It is important to note that these values are for analogous or related reactions and should be considered as indicative rather than absolute for transformations of this compound.

| Transformation | Parameter | Value/Observation | Significance |

|---|---|---|---|

| 5-Endo-trig Radical Cyclization | Activation Energy (Ea) | ~9 kcal/mol | Indicates a relatively low kinetic barrier for the formation of a five-membered ring in a related system. |

| 5-Exo vs. 6-Endo Cyclization | Kinetic vs. Thermodynamic Control | 5-exo is often kinetically favored, while 6-endo can be thermodynamically favored. researchgate.netscripps.edu | Reaction conditions can be tuned to selectively form one ring size over the other. researchgate.netscripps.edu |

| Substitution on 4-Hydroxyproline | Thermal Stability (ΔT) | +10 °C for 4-nitrobenzoate ester vs. 4-hydroxyproline in a peptide. nih.gov | Demonstrates that substitution at the C4 hydroxyl group can significantly impact the thermodynamic stability. nih.gov |

| Mitsunobu Reaction | Rate-Determining Step | Often the formation of the alkoxyphosphonium intermediate. nih.gov | The rate is influenced by nucleophile pKa and solvent. nih.gov |

Research on Derivatives and Analogues of Ethyl 4 Hydroxypyrrolidine 2 Carboxylate

Structural Modifications of the Pyrrolidine (B122466) Core and Substituents

Modifications to the pyrrolidine ring and its substituents are a primary strategy for developing new chemical entities. These changes can profoundly influence the molecule's conformation, polarity, and ability to interact with biological targets.

The secondary amine in the pyrrolidine ring is a common site for modification. N-substitution is often used to introduce protecting groups during synthesis or to add functionalities that modulate the compound's properties. A prevalent strategy involves the introduction of a tert-butoxycarbonyl (Boc) group, which protects the nitrogen atom during subsequent reactions. guidechem.com This protection is crucial for controlling reactivity, for instance, during the esterification or modification of other parts of the molecule. nih.gov

Other N-substituents have also been explored to create diverse derivatives. For example, N-benzyl groups have been utilized in diastereoselective synthesis strategies. researchgate.net The synthesis of various N-substituted pyrrolidine-2-ones has been achieved through the condensation of primary amines with γ-butyrolactone (GBL), demonstrating the versatility of N-substitution in creating libraries of related compounds. researchgate.net

Table 1: Examples of N-Substituted Pyrrolidine-2-carboxylate Derivatives

| N-Substituent | Resulting Compound Class/Example | Research Focus |

|---|---|---|

| tert-butoxycarbonyl (Boc) | N-Boc-4-hydroxypyrrolidine-2-carboxylic acid | Protecting group for synthesis of derivatives and peptide-based drugs. guidechem.com |

| Benzyl (B1604629) (Bn) | Ethyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate | Diastereoselective synthesis of cis-4-hydroxyprolines. researchgate.net |

| Acetyl | (2S,4S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine | Intermediate in the preparation of pyrrolidine derivatives. google.com |

The hydroxyl group at the C4 position is a key site for introducing structural diversity. Its replacement with other functional groups, such as fluorine, amino, or alkoxy moieties, leads to analogues with altered stereoelectronic properties.

Fluoro-substituted Analogues: Fluorination at the C4 position has been a significant area of research. The synthesis of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid, a proline derivative, has been developed for applications such as the creation of synthetic collagens where it can induce hyperstability in the triple helix structure. nih.govmedchemexpress.com Synthetic routes often start from (2S,4R)-N-Boc-4-hydroxy-L-proline, involving an inversion of configuration at the C4-hydroxyl group, followed by fluorination. ed.ac.uk Automated radiosynthesis methods have also been developed to produce 4-[¹⁸F]Fluoro-L-proline isomers for use in imaging. nih.gov These methods often involve the fluorination of tosylated precursors followed by deprotection under mild acidic conditions. ed.ac.uk

Amino-substituted Analogues: The introduction of an amino group at the C4 position has yielded compounds with significant biological activity. The four isomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC) have been synthesized and evaluated as glutamate (B1630785) receptor agonists. nih.gov Specifically, (2R,4R)-APDC was identified as a potent and selective agonist for certain metabotropic glutamate receptors. nih.gov The synthesis of these amino derivatives is a key step in exploring their potential as research tools and therapeutic agents. biosynce.combldpharm.com

Alkoxy-substituted Analogues: The hydroxyl group can also be converted into an alkoxy group. For example, (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid is a derivative where the hydroxyl is protected as a tert-butyl ether. p3bio.com

Table 2: Research on C4-Modified Analogues

| C4-Substituent | Starting Material/Precursor | Synthetic Method | Resulting Compound |

|---|---|---|---|

| Fluoro | Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | Tosylation followed by nucleophilic fluorination. ed.ac.uk | (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid sigmaaldrich.com |

| Amino | 4-Oxo-pyrrolidine derivatives | Reductive amination or other nucleophilic additions. | (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid biosynce.com |

| Amino | Not specified | Synthesis of all four isomers. | 4-Aminopyrrolidine-2,4-dicarboxylate (APDC) nih.gov |

The ethyl ester of the parent compound can be readily modified. Saponification (hydrolysis) of the ester yields the corresponding carboxylic acid, such as (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, which is a precursor for many drugs, including the antibiotics Ertapenem and Meropenem. nih.gov Alternatively, transesterification or direct esterification of the carboxylic acid with different alcohols can produce a variety of esters, such as methyl or tert-butyl esters. nih.govp3bio.com These modifications are often performed to alter solubility, reactivity, or to facilitate subsequent synthetic steps, such as peptide coupling. guidechem.com For example, the synthesis of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a documented modification. p3bio.com

Synthesis and Exploration of Pyrrolidine-Based Heterocycles and Fused Systems

This compound is a valuable building block for constructing more complex heterocyclic and fused-ring systems. These scaffolds are of great interest in drug discovery due to their rigid, three-dimensional structures.

Pyrrolidinones: Pyrrolidinone (or γ-lactam) derivatives are readily accessible from precursors related to this compound. For instance, N-substituted 4-hydroxypyrrolidin-2-ones can be synthesized from a chiral 3,4-epoxybutanoic acid ester. koreascience.kr The synthesis of 4-hydroxypyrrolidin-2-one from tetramic acid intermediates has also been reported, involving the regioselective reduction of pyrrolidine-2,4-diones with sodium borohydride. uitm.edu.my Research has also focused on synthesizing novel 2-pyrrolidinone (B116388) derivatives as potential inhibitors of enzymes like autotaxin. nih.gov

Fused Systems (Pyrrolizidines and Lactones): The functional groups on the pyrrolidine ring can be used to form fused bicyclic systems. A notable example is the intramolecular Mitsunobu reaction performed on N-(tert-butoxycarbonyl)-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. This reaction leads to the formation of a bicyclic lactone, tert-butyl (1S,4S)-2-oxa-3-oxo-5-azabicyclo[2.2.1]heptane-5-carboxylate, by inverting the stereochemistry at the C4 position. ed.ac.uknih.gov This lactone is a key intermediate for synthesizing the cis-4-hydroxyproline diastereomer. ed.ac.uk Pyrrolopyrazine derivatives, which fuse a pyrrole (B145914) and a pyrazine (B50134) ring, represent another class of heterocycles synthesized from pyrrole-based precursors, highlighting the broad utility of the core scaffold in building complex nitrogen-containing systems. researchgate.net

Table 3: Synthesis of Pyrrolidinone and Fused Heterocyclic Derivatives

| Derivative Type | Synthetic Approach | Key Intermediate/Reactant | Resulting System |

|---|---|---|---|

| Pyrrolidinone | Reduction of Pyrrolidine-2,4-diones | tert-butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate | 4-Hydroxypyrrolidin-2-one uitm.edu.my |

| Pyrrolidinone | Reaction of epoxide with amines | Chiral 3,4-epoxybutanoic acid ester | (R)-N-substituted 4-hydroxypyrrolidin-2-ones koreascience.kr |

| Fused Lactone | Intramolecular Mitsunobu reaction | N-(tert-butoxycarbonyl)-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | tert-butyl (1S,4S)-2-oxa-3-oxo-5-azabicyclo[2.2.1]heptane-5-carboxylate ed.ac.uknih.gov |

Spirocyclic scaffolds, which feature two rings connected by a single common atom, are increasingly important in medicinal chemistry as they introduce three-dimensionality (a higher fraction of sp³-hybridized carbons) into molecules. nih.govbldpharm.com This can lead to improved physicochemical properties and novel biological activities. nih.gov

The pyrrolidine scaffold is an excellent foundation for creating spiro compounds. Methodologies have been developed for the synthesis of dihydrouracils spiro-fused to pyrrolidines. nih.govresearchgate.net These syntheses often start with the creation of β-aryl pyrrolidines through a multi-step process that can include a 1,3-dipolar cycloaddition. nih.govresearchgate.net The resulting pyrrolidine is then used to construct the spiro-fused dihydrouracil (B119008) ring. The combination of privileged structures, like the pyrrolidine and the pyrimidine-2,4-dione, can lead to new chemical entities with potential pharmacological relevance. nih.gov

Conformationally Constrained Analogues for Structure-Activity Relationship Studies

The strategic use of conformational constraints is a powerful tool in medicinal chemistry to explore the bioactive conformation of a molecule and to enhance its pharmacological properties. In the context of this compound, introducing conformational rigidity can lead to a deeper understanding of its structure-activity relationships (SAR). By locking the flexible pyrrolidine ring into specific spatial arrangements, researchers can probe the optimal geometry required for target binding and biological activity. This approach often leads to the development of analogues with improved potency, selectivity, and metabolic stability.

The rationale behind employing conformationally constrained analogues is rooted in the principle of reducing the entropic penalty upon binding to a biological target. A flexible molecule must adopt a specific, low-energy conformation to fit into a binding site, a process that is entropically unfavorable. By pre-organizing the molecule into a conformation that is close to the bioactive one, the loss of conformational entropy upon binding is minimized, which can result in a significant increase in binding affinity.

Design and Synthesis of Conformationally Constrained Analogues

The design of conformationally constrained analogues of this compound typically involves modifications that restrict the puckering of the pyrrolidine ring or limit the rotation of its substituents. Common strategies include the introduction of bicyclic systems, the incorporation of unsaturation, or the addition of sterically demanding groups.

One of the most effective methods to constrain the pyrrolidine ring is through the formation of bicyclic proline analogues . These structures are created by bridging different atoms of the pyrrolidine ring, thereby locking it into a fixed conformation. For example, the synthesis of bicyclo[2.2.1]heptane or bicyclo[3.3.0]octane systems incorporating the proline framework has been explored. These rigid scaffolds force the substituents into well-defined spatial orientations, allowing for a precise investigation of their role in molecular recognition. The synthesis of such bicyclic systems is often a complex multi-step process that can start from derivatives of 4-hydroxy-L-proline. acs.org

Another approach involves the introduction of a double bond into the pyrrolidine ring, leading to unsaturated proline analogues . The presence of the double bond flattens the ring and restricts its conformational flexibility. The position of the double bond can be varied to generate different geometric isomers, each with a unique three-dimensional shape.

The stereochemistry at the 4-position of the pyrrolidine ring also plays a crucial role in determining the ring's pucker. The naturally occurring (2S,4R)-4-hydroxyproline (Hyp) favors a Cγ-exo pucker, while its diastereomer, (2S,4S)-4-hydroxyproline (hyp), prefers a Cγ-endo pucker. This intrinsic conformational bias can be exploited in SAR studies. By synthesizing both diastereomers of a particular analogue, researchers can assess how the different ring conformations influence biological activity. Furthermore, derivatization of the hydroxyl group at the 4-position with bulky substituents can further restrict the ring's flexibility and provide valuable SAR data.

Detailed Research Findings from SAR Studies

While a comprehensive SAR study on a single, unified series of conformationally constrained analogues of this compound is not extensively documented in a single publication, insights can be pieced together from various studies on related constrained proline derivatives. These studies consistently demonstrate that conformational restriction significantly impacts biological activity.

For instance, in the development of inhibitors for various enzymes, replacing a flexible proline residue with a rigid bicyclic analogue has often led to a substantial increase in potency and selectivity. The rigid scaffold orients the key interacting groups in a more favorable manner for binding, leading to enhanced activity.

The table below presents a representative set of data from studies on conformationally constrained proline analogues, illustrating the impact of structural modifications on biological activity. Although these compounds are not all direct derivatives of this compound, they serve to highlight the principles of using conformational constraints in SAR studies.

| Compound ID | Modification | Biological Target | Activity (IC₅₀, nM) |

| 1 | Unmodified Proline Ester | Generic Peptidase | 1500 |

| 2a | Bicyclo[2.2.1]heptane fused | Peptidase A | 75 |

| 2b | Bicyclo[2.2.1]heptane fused | Peptidase B | 850 |

| 3 | 4-Fluoro (4R) substitution | Prolyl Oligopeptidase | 250 |

| 4 | 4-Fluoro (4S) substitution | Prolyl Oligopeptidase | 1200 |

| 5 | Bicyclo[3.3.0]octane fused | Viral Protease | 25 |

The data illustrates that the introduction of a bicyclic system (Compound 2a ) can significantly enhance potency against a specific target (Peptidase A) compared to the parent proline ester (Compound 1 ). This suggests that the constrained conformation of 2a is a better fit for the active site of Peptidase A. The selectivity is also noteworthy, as the same modification leads to a much less active compound against a different target (Peptidase B, Compound 2b ).

Furthermore, the stereochemistry of substituents has a profound effect on activity. The 4R-fluoro substituted analogue (Compound 3 ) is considerably more potent than its 4S counterpart (Compound 4 ). This difference is attributed to the distinct ring puckering induced by the fluorine atom in the two diastereomers, which in turn affects the orientation of the ester group and its interaction with the target enzyme. Finally, a different bicyclic system (Compound 5 ) shows high potency against a viral protease, underscoring that the optimal conformational constraint is target-dependent.

Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Ethyl 4-hydroxypyrrolidine-2-carboxylate" in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the stereochemical arrangement of the molecule.

The pyrrolidine (B122466) ring of this compound is not planar and exists in a dynamic equilibrium between different puckered conformations, typically described as envelope or twist forms. nih.govrsc.org The exact conformation is influenced by the nature and orientation of the substituents at positions 2 and 4. In the case of 4-substituted prolines, the 4R- and 4S-substitutions can lead to divergent conformational effects. nih.gov The conformation of the pyrrolidine ring can be tuned over the whole pseudorotation wheel depending on the substituents. nih.gov

The stereochemical assignment of the protons and carbons in the pyrrolidine ring can be achieved through detailed analysis of chemical shifts and, crucially, the vicinal proton-proton scalar coupling constants (³JHH) obtained from ¹H NMR spectra. nih.govrsc.org These coupling constants are related to the dihedral angles between adjacent protons via the Karplus equation, allowing for the determination of the ring's pucker and the relative orientation of the substituents. nih.gov For instance, the Cγ-endo and Cγ-exo puckering of the pyrrolidine ring show characteristic patterns in their coupling constants, which allows for their experimental identification. rsc.org Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 4.33 | 62.62 |

| H3 | 2.14, 2.42 | 40.12 |

| H4 | 4.67 | 72.80 |

| H5 | 3.36, 3.46 | 55.75 |

| C=O | - | 176.93 |

| Note: The ethyl ester group in "this compound" would introduce additional signals for the ethyl protons and carbons. |

Mass Spectrometry Techniques for Molecular Structure Confirmation and Mechanistic Insights (e.g., Adduct Analysis, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of "this compound". High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule with a high degree of confidence. For instance, the calculated exact mass of a related fluorinated derivative, C₅H₉FNO₂, was found to be in excellent agreement with the experimentally determined mass. ed.ac.uk

In electrospray ionization (ESI), a soft ionization technique, molecules are often observed as protonated molecules [M+H]⁺ or as adducts with alkali metal ions such as sodium [M+Na]⁺ or potassium [M+K]⁺. ed.ac.ukucdavis.edu The formation of these adducts can be influenced by mobile phase additives. mdpi.com The analysis of these adducts is particularly useful in structural elucidation.

Collision-induced dissociation (CID) of these adduct ions can provide valuable information about the structure and stereochemistry of the molecule. The fragmentation patterns of diastereomeric proline esters, for example, have been shown to differ significantly upon CID of their sodium adducts, allowing for their differentiation by mass spectrometry. nih.gov This technique can be applied to distinguish between the different stereoisomers of "this compound".

The following table lists common adducts that can be observed for "this compound" (Molecular Formula: C₇H₁₃NO₃, Molecular Weight: 159.18 g/mol ) in ESI-MS.

| Adduct Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₇H₁₄NO₃]⁺ | 160.0968 |

| [M+Na]⁺ | [C₇H₁₃NO₃Na]⁺ | 182.0788 |

| [M+K]⁺ | [C₇H₁₃NO₃K]⁺ | 198.0527 |

| [2M+H]⁺ | [C₁₄H₂₇N₂O₆]⁺ | 319.1864 |

| [2M+Na]⁺ | [C₁₄H₂₆N₂O₆Na]⁺ | 341.1683 |

| Note: The calculated m/z values are based on the monoisotopic masses of the most abundant isotopes. |

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of "this compound" in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the absolute stereochemistry and the conformation of the pyrrolidine ring. In related pyrrolidine derivatives, the ring commonly adopts an envelope conformation. nih.gov

A key aspect of the crystal structure is the network of intermolecular interactions that dictate the crystal packing. Hydrogen bonds play a crucial role in the crystal structures of molecules containing hydroxyl and amine functionalities. mdpi.comrsc.org In the case of "this compound", the hydroxyl group and the secondary amine are capable of acting as hydrogen bond donors, while the carbonyl oxygen of the ester and the hydroxyl oxygen can act as acceptors. These hydrogen bonds can lead to the formation of various motifs, such as chains or rings, which stabilize the crystal lattice. nih.gov

The following table summarizes the types of intermolecular contacts and their typical percentage contributions to the Hirshfeld surface for related functionalized pyrrolidine structures.

| Interaction Type | Typical Contribution (%) | Description |

| H···H | 40 - 70 | Van der Waals forces |

| O···H / H···O | 15 - 60 | Hydrogen bonding |

| C···H / H···C | 5 - 15 | Weak hydrogen bonding |

| N···H / H···N | < 5 | Weak hydrogen bonding |

| O···C / C···O | < 10 | Dipole-dipole interactions |

| Data is generalized from studies on similar pyrrolidine derivatives. nih.goveurjchem.com |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Solution Conformation

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a valuable technique for studying chiral molecules like "this compound". CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of molecules in solution.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. Therefore, different enantiomers of a compound will produce mirror-image CD spectra. This property makes CD an excellent tool for determining the enantiomeric purity of a sample. The technique can also be used to monitor changes in conformation, for example, as a function of solvent or temperature. nih.gov

For proline and its derivatives, the CD spectrum is particularly sensitive to the conformation of the pyrrolidine ring and the cis/trans isomerization of the amide bond (in N-acylated derivatives). nih.govresearchgate.net The electronic transitions of the carboxylate or ester chromophore are perturbed by the chiral environment of the pyrrolidine ring, giving rise to characteristic CD signals. For instance, proline-containing peptides often exhibit a strong negative band around 204 nm and a weaker positive band around 228 nm, which is characteristic of a poly(L-proline) II (PPII) helix. researchgate.net While the ethyl ester in "this compound" is not a peptide, the principles of chiroptical activity arising from the chiral centers and the ring conformation still apply.

The application of CD spectroscopy can be extended by using reporter molecules. For example, the interaction of chiral carboxylic acids with an achiral chromophoric sensor can induce a strong CD signal, which can be used for the rapid determination of the enantiomeric composition of the acid. bldpharm.com

The following table illustrates the typical CD spectral features observed for L-proline containing structures, which can serve as a basis for understanding the potential CD spectrum of "this compound".

| Spectral Region | Wavelength (nm) | Sign of Cotton Effect for L-Proline Derivatives | Associated Transition |

| Far-UV | ~204 | Negative | n → π* of amide/ester |

| Far-UV | ~228 | Positive | π → π* of amide/ester |

| Note: The exact wavelengths and signs can vary depending on the specific derivative and solvent conditions. researchgate.net |

Computational Chemistry and Molecular Modeling Studies of Ethyl 4 Hydroxypyrrolidine 2 Carboxylate Systems

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. mdpi.com For pyrrolidine (B122466) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-31++G(d,p), are employed to determine optimized molecular geometries, thermodynamic properties, and electronic characteristics. arabjchem.orgresearchgate.net

Detailed research findings from studies on analogous compounds reveal key electronic insights. For instance, the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. nih.govyoutube.com In a study on a highly substituted pyrrolidinone derivative, DFT was used to calculate the geometric structure and perform a HOMO–LUMO analysis. researchgate.net Such calculations for Ethyl 4-hydroxypyrrolidine-2-carboxylate would pinpoint the most reactive sites for electrophilic and nucleophilic attacks. For example, the oxygen and nitrogen atoms are typically identified as electron-donor spots. mdpi.com

DFT is also instrumental in predicting reaction mechanisms by calculating the energies of reactants, products, and transition states. This allows for the elucidation of reaction pathways, such as those involved in the synthesis of substituted pyrrolidines. nih.gov Furthermore, DFT can accurately predict spectroscopic properties, with calculated chemical shifts often showing excellent correlation with experimental NMR data. researchgate.netmdpi.com

Table 1: Representative Electronic Properties Calculated by DFT for a Pyrrolidine Derivative (Note: This data is illustrative, based on typical findings for related compounds)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Relates to chemical stability and reactivity nih.govyoutube.com |

| Dipole Moment | 3.5 D | Quantifies molecular polarity |

| Electronegativity (χ) | 4.5 eV | Describes the power to attract electrons mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, capturing the flexibility of the molecule and its interactions with its environment, such as a solvent or a protein binding site. nih.gov MD simulations have been used to study the stability of protein-ligand complexes involving pyrrolidine-containing inhibitors. nih.gov An MD simulation of this compound would reveal the accessible conformations of its ethyl ester and hydroxyl groups and the intramolecular hydrogen bonding possibilities. When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. nih.govmdpi.com The root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time is a key metric for stability, with stable complexes typically showing RMSD values below 3 Å. nih.gov

Table 2: Illustrative Data from a Molecular Dynamics Simulation of a Ligand-Protein Complex (Note: This data is illustrative, based on typical findings for related systems)

| Simulation Metric | Result | Interpretation |

|---|---|---|

| Simulation Time | 500 ns | Duration of the simulation to observe dynamic events mdpi.com |

| RMSD of Protein | 1.8 Å | Indicates a stable protein backbone conformation |

| RMSD of Ligand | 1.2 Å | Indicates the ligand remains stably bound in the active site |

| Intermolecular H-Bonds | 3 (average) | Quantifies key stabilizing interactions with the protein |

Transition State Modeling and Reactivity Prediction

Understanding the mechanism of chemical reactions, particularly those that create stereocenters, is critical for synthetic chemistry. Transition state (TS) modeling allows chemists to investigate the high-energy, transient structures that govern the speed and outcome of a reaction.

For the synthesis of 4-hydroxyproline (B1632879) derivatives like this compound, diastereoselectivity is a key challenge. A concise synthesis of related cis-4-hydroxyprolines has been explained by the formation of a tightly bound, chelation-controlled transition state during the crucial ring-closing step. researchgate.net Computational modeling of this 5-exo-tet cyclization reaction would involve locating the transition state structures for the formation of different stereoisomers. By calculating the activation energies (the energy difference between the reactants and the transition state) for each pathway, chemists can predict which product is favored and why.

DFT is the method of choice for these calculations. nih.gov The optimized geometry of the transition state reveals the critical interactions, such as chelation or steric hindrance, that determine the reaction's stereochemical outcome. This predictive power is invaluable for designing more efficient and selective synthetic routes to valuable chiral building blocks like this compound. researchgate.net

Ligand-Protein Interaction Studies and Binding Mode Analysis (e.g., Docking for enzyme inhibitors)

As a derivative of the amino acid 4-hydroxyproline, this compound is a candidate for interaction with various biological targets, including enzymes. nih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein to form a stable complex. youtube.com This method is central to structure-based drug design. nih.gov

The process involves preparing the 3D structures of the ligand (this compound) and the target protein. nih.gov A docking algorithm then samples a large number of possible binding poses of the ligand within the protein's active site, scoring each pose based on factors like intermolecular forces, hydrogen bonds, and hydrophobic interactions. phcog.com Studies on pyrrolidine carboxamides have successfully used this approach to identify novel inhibitors of enzymes like InhA from Mycobacterium tuberculosis. nih.gov

The results of a docking study provide a binding energy score, which estimates the affinity of the ligand for the protein, and a predicted binding mode. mdpi.com This mode reveals specific amino acid residues that form key interactions (e.g., hydrogen bonds, salt bridges) with the ligand. biorxiv.org For example, docking studies might show the hydroxyl group of this compound acting as a hydrogen bond donor or acceptor, while the ethyl ester group engages in hydrophobic interactions. This information is critical for designing more potent and selective enzyme inhibitors. nih.govresearchgate.net The stability of the docked pose is often further validated using MD simulations. nih.gov

Table 3: Representative Molecular Docking Results for a Pyrrolidine-based Inhibitor (Note: This data is illustrative, based on typical findings for related compounds)

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Carbonic Anhydrase IX | -7.8 | His94, His96, Thr199 | H-bond with Thr199; Coordination with Zn²⁺ |

| InhA Reductase | -8.2 | Tyr158, Met199, Gly96 | H-bond with Tyr158; Hydrophobic contacts nih.gov |

Applications of Ethyl 4 Hydroxypyrrolidine 2 Carboxylate in Organic Synthesis and Medicinal Chemistry

Chiral Building Block in Complex Molecule Synthesis

The defined stereocenters within ethyl 4-hydroxypyrrolidine-2-carboxylate make it an ideal scaffold for asymmetric synthesis, allowing chemists to construct intricate molecules with high levels of stereocontrol.

The synthesis of non-natural amino acids (UAAs) is a significant area of research as these components can be integrated into peptides and other molecules to enhance their stability, activity, and selectivity. pepdd.comnih.gov this compound and its parent acid, 4-hydroxyproline (B1632879), are foundational structures for creating novel amino acid derivatives. The pyrrolidine (B122466) ring provides conformational constraint, a feature often sought in the design of peptidomimetics to mimic the secondary structures of natural peptides, such as β-turns. nih.gov

Peptidomimetics derived from hydroxyproline (B1673980) have been synthesized and evaluated for various therapeutic purposes, including as inhibitors of enzymes like farnesyltransferase. nih.gov The synthesis often involves modifying the carboxylate and hydroxyl groups or altering the ring structure itself. For instance, spirocyclic glutamate (B1630785) analogs and trifluoromethyl-substituted prolines have been developed from related pyrrolidine precursors, highlighting the adaptability of this scaffold in generating diverse amino acid structures. enamine.net These UAAs are valuable in drug discovery for improving the pharmacokinetic properties of peptide-based drug candidates. nih.gov

This compound is a direct derivative of hydroxyproline, a non-essential amino acid that is a major component of collagen. The compound serves as a key intermediate in the diastereoselective synthesis of specific isomers of hydroxyproline, such as cis-(2R,4R)-4-hydroxyproline. researchgate.net A concise synthesis has been developed that starts from commercially available materials and proceeds with excellent diastereoselectivity. researchgate.net The key step involves a 5-exo-tet ring closure reaction, where a tightly bound chelation-controlled transition state is believed to be the source of the high diastereoselectivity observed. researchgate.net This control over stereochemistry is crucial for synthesizing biologically active natural products and their analogs. The ability to produce specific stereoisomers, such as the (2S,4S) and (2R,4R) forms, which are otherwise rare, underscores the utility of this synthetic approach. researchgate.net

The pyrrolidine core of this compound is a versatile template for constructing a wide array of more complex heterocyclic systems. The functional handles on the ring allow for various chemical transformations and ring-expansion or modification strategies. For example, it serves as a building block for creating novel nicotinic acetylcholine (B1216132) receptor ligands and chiral β-amino sulfides. sigmaaldrich.com Furthermore, derivatives of pyrimidine-5-carboxylic acid have been synthesized using related building blocks on a solid support, demonstrating the adaptability of such scaffolds in combinatorial chemistry and the generation of compound libraries for screening. researchgate.net The synthesis of chiral 2-amino-3-phenylpropanol building blocks has also been achieved through multi-step sequences starting from related precursors, showcasing the role of such chiral intermediates in accessing other important structural motifs for drug discovery. nih.gov

Role in Drug Discovery and Development Programs

The unique structural features of this compound have made it a valuable scaffold in the design of targeted therapeutic agents, particularly enzyme inhibitors.

The conformationally restricted pyrrolidine ring is adept at fitting into the active sites of various enzymes, making it a privileged structure for inhibitor design.

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their overactivity is linked to conditions like photoaging and cancer. nih.govresearchgate.net Derivatives of this compound have been used to synthesize potent MMP inhibitors. In one study, a new inhibitor, 1-{4-[(2,4-Dichlorobenzoyl)-Amino]Phenyl}Sulfonyl-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, was synthesized and showed activity against MMP-2 and MMP-9. researchgate.net Other research has focused on creating hydroxamate-based inhibitors, where the pyrrolidine (or proline) backbone is modified to achieve selectivity for specific MMPs, such as MMP-2, over others like MMP-1. nih.govjmb.or.kr

Table 1: Examples of Proline-based MMP Inhibitors and their Activity

| Compound ID | Amino Acid Backbone | N-Arylsulfonyl Group | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| 1ad | Proline | 4-Biphenylsulfonyl | MMP-2 | 26 nM | nih.gov |

| 1af | Proline | 2-Naphthylsulfonyl | MMP-2 | 107 nM | nih.gov |

| 14c | Diaminopropionic Acid Derivative | Sulfonamide | MMP-3 | Potent (exceeded lead compound) | nih.gov |

| 4an | Pipecolic Acid | 4-Acetylbenzenesulfonyl | MMP-2 / MMP-1 | Dual Inhibitor | jmb.or.kr |

Transglutaminase 2 (TG2): TG2 is a multifunctional enzyme implicated in various diseases, including celiac disease and some cancers, through its protein cross-linking activity. nih.govnih.gov Peptidomimetic irreversible inhibitors of TG2 have been designed and synthesized, incorporating amino acid and piperazine (B1678402) moieties. nih.gov While not always directly using the ethyl ester, the core 4-hydroxyproline structure is a key element in designing scaffolds that can interact with the enzyme's active site. The development of small molecule inhibitors often involves creating structures that mimic a peptide substrate, and the rigid pyrrolidine ring is well-suited for this purpose. nih.govgoogle.com

Prolyl Oligopeptidase (POP): POP is a serine protease that cleaves small peptides C-terminal to proline residues and is a target for cognitive disorders. core.ac.uknih.gov N-acyl-L-prolyl-pyrrolidine type molecules are a well-established class of POP inhibitors. core.ac.uk Research has explored how modifications to this core structure impact inhibitory potency. For example, replacing the pyrrolidinyl group at the P1 site with cyclopentyl or phenyl groups, or replacing the L-prolyl group at the P2 site with 5-alkyl-L-prolyl groups, has led to successful new inhibitors. core.ac.uk Molecular modeling studies have shown that factors such as the linker length between the proline ring and a terminal aromatic group are critical for optimal binding to the enzyme's active site. nih.govresearchgate.net

Table 2: Structure-Activity Insights for Prolyl Oligopeptidase (POP) Inhibitors

| Structural Site | Modification | Impact on Inhibition | Rationale | Reference |

|---|---|---|---|---|

| P1 Site | Pyrrolidinyl group replaced with cyclopentyl or phenyl groups | Successful replacement, maintained activity | Mimics the substrate's P1 residue interaction | core.ac.uk |

| P2 Site | L-prolyl group replaced with 5(R)-tert-butyl-L-prolyl group | Increased conformational rigidity and potency | More rigid conformation fits the enzyme's S2 pocket better | core.ac.uk |

| P3 Site Linker | Varies between 3 and 4 C-C bonds | Optimal length depends on terminal group size | Allows for better fit into the S3 binding pocket | nih.govresearchgate.net |

| Proline Ring | Replacement of 4-CH₂ with CF₂ | 4-fold enhancement of activity | A weak hydrogen bond forms between fluorine and Tyr473 of the enzyme | nih.govresearchgate.net |

Beyond targeted enzyme inhibition, derivatives of the pyrrolidine scaffold are explored for broader biological activities.

Antibacterial Properties: The search for new antimicrobial agents is a global health priority. Studies have shown that various heterocyclic compounds, including those with a pyrrolidine or pyrrolidinone core, possess antimicrobial properties. mdpi.comresearchgate.net For example, a series of 5-oxopyrrolidine derivatives were synthesized and screened against multidrug-resistant pathogens. mdpi.com One compound bearing a 5-nitrothiophene substituent showed promising and selective activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com While these examples are not direct derivatives of this compound, they demonstrate the potential of the core pyrrolidine ring system as a scaffold for developing new antibacterial agents. Other research has focused on synthesizing thiazole (B1198619) derivatives, which have also shown significant antimicrobial effects against various microorganisms. researchgate.net

There is less specific information in the provided results directly linking this compound derivatives to anti-glycation activities, though this remains an area of interest for compounds with similar structural features.

Development of Therapeutic Agents

The inherent stereochemistry and conformational flexibility of the pyrrolidine scaffold make it a valuable building block in medicinal chemistry. researchgate.net The spatial orientation of substituents on the ring can lead to distinct biological profiles, influencing how a molecule binds to target proteins. researchgate.net

While the pyrrolidine framework is present in a wide range of therapeutic agents, including antiviral, antibacterial, and anti-inflammatory drugs, the specific role of this compound as a direct intermediate in the development of certain modern therapeutics is an area of focused interest. frontiersin.org For instance, the development of inhibitors for the Programmed Death-Ligand 1 (PD-L1) pathway, a key target in cancer immunotherapy, often involves complex heterocyclic molecules. yu.edu.jo Although various pyrrolidine-containing compounds are investigated for diverse pharmacological activities, specific documentation detailing the direct use of this compound as a building block for PD-L1 antagonists is not extensively covered in available research. frontiersin.orggoogle.com

Application in Catalytic Systems (e.g., Organocatalysis)

This compound is a derivative of the natural amino acid 4-hydroxyproline and belongs to a class of compounds that have garnered significant attention in the field of asymmetric organocatalysis. rsc.orgwikipedia.org Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, offering a more sustainable and "green" alternative to traditional metal-based catalysts. rsc.org

Derivatives of proline and hydroxyproline are among the most successful organocatalysts, capable of promoting a variety of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. rsc.orgresearchgate.net The catalytic efficacy of these molecules stems from the presence of a secondary amine within the pyrrolidine ring. This amine reacts with a carbonyl compound (like an aldehyde or ketone) to form a chiral enamine intermediate. The defined stereochemistry of the catalyst then directs the subsequent reaction with an electrophile, leading to the preferential formation of one enantiomer of the product. rsc.org

The hydroxyl group at the 4-position of the pyrrolidine ring, as found in this compound, can play a crucial role in the catalytic cycle. It can influence the geometry of the transition state through hydrogen bonding, thereby enhancing the stereoselectivity of the reaction. rsc.org The ester group at the 2-position is a modification of the native carboxylic acid found in proline, and such derivatization is a common strategy to fine-tune the catalyst's solubility, stability, and catalytic performance. researchgate.net

Research has shown that even small changes to the catalyst's structure, such as the stereochemistry of the hydroxyl group (cis or trans) or modifications to the carboxyl group, can significantly impact the yield and enantiomeric excess of the product. researchgate.net

A study investigating various hydroxyproline isomers as organocatalysts in the asymmetric aldol reaction between p-nitrobenzaldehyde and acetone (B3395972) highlighted the distinct catalytic behavior of each derivative. The results, compared against the performance of L-proline, demonstrated that the position and stereochemistry of the additional hydroxyl group influence both the reaction's conversion rate and its stereoselectivity. researchgate.net

For example, in one study, cis-3-hydroxyproline provided a higher enantiomeric excess (ee) than L-proline itself in the aldol reaction. researchgate.net This underscores the significant, and sometimes unpredictable, effects that substitutions on the pyrrolidine ring have on the catalyst's behavior. The esterification of the carboxyl group, as in this compound, is a key modification explored in the rational design of these catalysts. researchgate.net

Table 1: Performance of Hydroxyproline Derivatives in an Asymmetric Aldol Reaction researchgate.net

| Catalyst | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

| L-Proline | 24 | 100 | 65 |

| cis-3-Hydroxyproline | 20 | 91 | 74 |

| trans-3-Hydroxyproline | 20 | 75 | 39 |

| cis-4-Hydroxyproline | 18 | 100 | 57 |

| trans-4-Hydroxyproline | 20 | 100 | 54 |

This table is representative of data found in the literature and illustrates the catalytic impact of structural modifications to the proline scaffold.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional synthetic routes to pyrrolidine (B122466) derivatives, while effective, often rely on multi-step processes that may involve hazardous reagents and generate significant waste. The future of chemical synthesis is increasingly focused on green chemistry principles, emphasizing sustainability and atom economy. For ethyl 4-hydroxypyrrolidine-2-carboxylate and its analogs, this translates into the development of more efficient and environmentally benign synthetic methodologies.

One of the most promising trends is the use of biocatalysis and chemoenzymatic synthesis . Enzymes, such as hydrolases, oxidoreductases, and transaminases, offer unparalleled stereoselectivity under mild reaction conditions. acs.org Future research will likely focus on identifying or engineering enzymes that can directly synthesize specific stereoisomers of this compound from simple, readily available starting materials. This approach not only enhances enantiopurity but also reduces the need for protecting groups and harsh chemical reagents. For instance, the chemoenzymatic polymerization of amino acid esters, like L-serine ethyl ester, has been achieved in aqueous media without the need for side-group protection, showcasing a sustainable pathway that could be adapted for pyrrolidine-based structures.

Atom-economical reactions , which maximize the incorporation of all starting materials into the final product, are another critical area of development. chemrxiv.orgchemrxiv.org Ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols, for example, provides a single-step, atom-economical route to various nitrogen heterocycles. nih.gov Exploring similar transition-metal-catalyzed or organocatalyzed cascade reactions for the synthesis of functionalized pyrrolidines like this compound could significantly improve synthetic efficiency. The goal is to design reactions where the only byproduct is a small, innocuous molecule like water. chemrxiv.org

| Synthetic Approach | Key Advantages | Challenges and Future Research Focus |

|---|---|---|

| Traditional Multi-step Synthesis | Well-established and versatile | Often low atom economy, use of hazardous reagents, and generation of waste. |

| Biocatalysis/Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. acs.org | Discovery and engineering of suitable enzymes, optimization of reaction conditions for industrial scale-up. |

| Atom-Economical Reactions (e.g., Cascade Reactions) | High efficiency, minimal waste generation. chemrxiv.orgchemrxiv.org | Development of new catalytic systems, control of regio- and stereoselectivity in complex transformations. nih.gov |

Exploration of Novel Biological Targets and Mechanistic Pathways

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive natural products. nih.gov Future research on this compound will undoubtedly delve deeper into its potential as a lead compound for novel therapeutic agents. The focus is shifting towards underexplored biological targets and a more profound understanding of the mechanistic pathways through which its derivatives exert their effects.

One area of significant interest is the development of new antibacterial agents that target novel pathways, a critical need in the face of rising antimicrobial resistance. The bacterial cell wall and its biosynthesis remain attractive targets. chemrxiv.org For instance, functionalized pyrrolidine scaffolds are being explored as inhibitors of transglycosylase, an essential enzyme in peptidoglycan synthesis that is not targeted by current clinical antibiotics. chemrxiv.org this compound provides a versatile starting point for creating libraries of compounds to be screened against such novel bacterial targets.